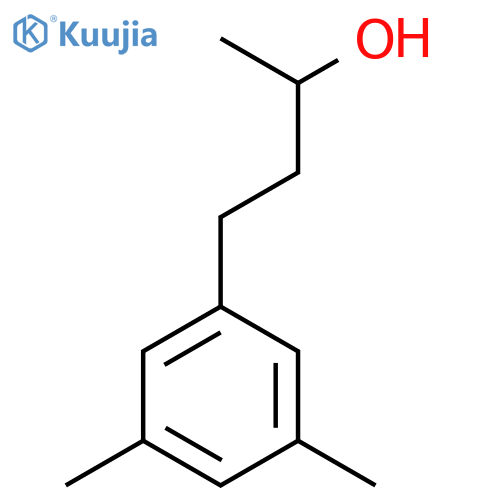Cas no 1250606-63-3 (4-(3,5-dimethylphenyl)butan-2-ol)

1250606-63-3 structure
商品名:4-(3,5-dimethylphenyl)butan-2-ol
4-(3,5-dimethylphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-dimethylphenyl)butan-2-ol
- EN300-1857044
- CS-0278540
- AKOS006041911
- 1250606-63-3
-
- インチ: 1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3
- InChIKey: SELSZPVXLDHVSY-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 178.135765193g/mol
- どういたいしつりょう: 178.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
4-(3,5-dimethylphenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857044-0.25g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 0.25g |
$381.0 | 2023-09-18 | ||
| Enamine | EN300-1857044-1.0g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 1g |
$1070.0 | 2023-05-25 | ||
| Enamine | EN300-1857044-10.0g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 10g |
$4606.0 | 2023-05-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349210-500mg |
4-(3,5-Dimethylphenyl)butan-2-ol |
1250606-63-3 | 98% | 500mg |
¥22178.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349210-1g |
4-(3,5-Dimethylphenyl)butan-2-ol |
1250606-63-3 | 98% | 1g |
¥28890.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349210-50mg |
4-(3,5-Dimethylphenyl)butan-2-ol |
1250606-63-3 | 98% | 50mg |
¥24300.00 | 2024-08-09 | |
| Enamine | EN300-1857044-0.1g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 0.1g |
$364.0 | 2023-09-18 | ||
| Enamine | EN300-1857044-5.0g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 5g |
$3105.0 | 2023-05-25 | ||
| Enamine | EN300-1857044-10g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 10g |
$1778.0 | 2023-09-18 | ||
| Enamine | EN300-1857044-1g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 1g |
$414.0 | 2023-09-18 |
4-(3,5-dimethylphenyl)butan-2-ol 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1250606-63-3 (4-(3,5-dimethylphenyl)butan-2-ol) 関連製品
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
